BSJ-04-122

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C15H12ClN5O |

|---|---|

Molecular Weight |

313.74 g/mol |

IUPAC Name |

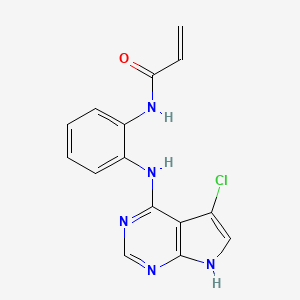

N-[2-[(5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]phenyl]prop-2-enamide |

InChI |

InChI=1S/C15H12ClN5O/c1-2-12(22)20-10-5-3-4-6-11(10)21-15-13-9(16)7-17-14(13)18-8-19-15/h2-8H,1H2,(H,20,22)(H2,17,18,19,21) |

InChI Key |

LWXOPXNDPRPGMJ-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)NC1=CC=CC=C1NC2=NC=NC3=C2C(=CN3)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Core Mechanism of BSJ-04-122: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BSJ-04-122 is a potent and selective covalent dual inhibitor of Mitogen-Activated Protein Kinase Kinase 4 (MKK4) and Mitogen-Activated Protein Kinase Kinase 7 (MKK7). These two kinases are critical components of the c-Jun N-terminal Kinase (JNK) signaling pathway, a cascade often implicated in the pathogenesis of various diseases, including cancer. This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and the experimental methodologies used to elucidate its function. The information presented herein is intended to equip researchers and drug development professionals with a comprehensive understanding of this compound for its potential therapeutic applications.

Introduction

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial mediators of cellular responses to a wide array of extracellular stimuli. The JNK pathway, a key branch of the MAPK network, is predominantly activated by stress signals and plays a pivotal role in regulating apoptosis, inflammation, and cell proliferation. MKK4 and MKK7 are the direct upstream activators of JNKs, phosphorylating them on threonine and tyrosine residues. Dysregulation of the JNK pathway has been linked to the progression of numerous cancers, including triple-negative breast cancer (TNBC), making its components attractive targets for therapeutic intervention. This compound has emerged as a valuable chemical probe to investigate the roles of MKK4 and MKK7 and as a potential lead compound for the development of novel anticancer agents.

Mechanism of Action

This compound exerts its inhibitory effect through a covalent binding mechanism. It specifically targets a conserved cysteine residue located in the ATP-binding pocket of both MKK4 and MKK7, leading to irreversible inactivation of the kinases. This covalent interaction confers high potency and prolonged duration of action.

Molecular Interaction

The chemical structure of this compound incorporates a reactive electrophilic group that forms a covalent bond with the thiol side chain of the target cysteine residue. This targeted covalent inhibition strategy provides a significant advantage in terms of selectivity and potency over non-covalent inhibitors.

Signaling Pathway Inhibition

By dually inhibiting MKK4 and MKK7, this compound effectively blocks the phosphorylation and subsequent activation of JNK. This leads to the attenuation of downstream signaling events mediated by the JNK pathway, ultimately impacting cellular processes such as proliferation and survival.[1] A reversible control compound, this compound-R, which lacks the reactive electrophile, has been developed to validate that the observed cellular effects are a direct consequence of the covalent inhibition of MKK4/7 and not due to off-target interactions. This control compound does not inhibit JNK phosphorylation.[2][3]

Quantitative Data

The inhibitory potency and selectivity of this compound have been characterized through various biochemical and cellular assays.

| Target | Assay Type | Metric | Value | Reference |

| MKK4 | LanthaScreen Binding Assay | IC50 | 4 nM | [2][4][5][6][7][8] |

| MKK7 | LanthaScreen Binding Assay | IC50 | 181 nM | [2][4][5][6][7][8] |

Table 1: Biochemical Potency of this compound

| Cell Line | Assay Type | Effect | Concentration | Reference |

| MDA-MB-231 | Western Blot | Inhibition of JNK phosphorylation | 1-10 µM | [5][7] |

| MDA-MB-231 | Cell Viability Assay | Enhanced antiproliferative effect (with JNK-IN-8) | 1.25-20 µM | [5][7] |

Table 2: Cellular Activity of this compound

Experimental Protocols

LanthaScreen™ Eu Kinase Binding Assay

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay used to measure the binding of the inhibitor to the target kinase.

Materials:

-

MKK4 or MKK7 enzyme

-

Europium-labeled anti-tag antibody

-

Alexa Fluor™ 647-labeled kinase tracer

-

This compound

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

384-well microplate

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

Add 5 µL of the diluted compound or DMSO (control) to the wells of the microplate.

-

Prepare a 2x kinase/antibody mixture in assay buffer and add 5 µL to each well.

-

Prepare a 2x tracer solution in assay buffer and add 5 µL to each well.

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).

-

Calculate the emission ratio (665 nm / 615 nm) and plot against the inhibitor concentration to determine the IC50 value.

KINOMEscan™ Assay

This is a competitive binding assay used to assess the selectivity of the inhibitor against a large panel of kinases.

Procedure:

-

A proprietary DNA-tagged kinase is incubated with the test compound (this compound) and an immobilized, active-site directed ligand.

-

The amount of kinase bound to the immobilized ligand is measured by quantifying the associated DNA tag using qPCR.

-

The results are reported as the percentage of the kinase that remains bound to the solid support in the presence of the test compound compared to a DMSO control. A lower percentage indicates stronger binding of the compound to the kinase.

Cellular Western Blot for Phospho-JNK

This assay is used to measure the phosphorylation status of JNK in cells treated with this compound.

Materials:

-

MDA-MB-231 cells

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (anti-phospho-JNK, anti-total-JNK, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

Procedure:

-

Seed MDA-MB-231 cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or DMSO for 6 hours.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL reagent and an imaging system.

-

Quantify the band intensities and normalize the phospho-JNK signal to total JNK and the loading control (GAPDH).

Cell Viability Assay

This assay measures the effect of this compound on the proliferation of cancer cells.

Materials:

-

MDA-MB-231 cells

-

This compound

-

JNK inhibitor (e.g., JNK-IN-8)

-

Cell viability reagent (e.g., CellTiter-Glo® or MTT)

-

96-well plate

Procedure:

-

Seed MDA-MB-231 cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound alone or in combination with a fixed concentration of a JNK inhibitor.

-

Incubate the cells for 72 hours.

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Measure the luminescence or absorbance using a plate reader.

-

Plot the cell viability against the compound concentration to determine the IC50 values and assess for synergistic effects.

Conclusion

This compound is a well-characterized, potent, and selective covalent dual inhibitor of MKK4 and MKK7. Its mechanism of action, involving the irreversible inhibition of these key kinases in the JNK signaling pathway, has been thoroughly investigated using a suite of biochemical and cellular assays. The detailed experimental protocols provided in this guide offer a framework for researchers to further explore the therapeutic potential of this compound and similar compounds. The targeted inhibition of the MKK4/7-JNK axis represents a promising strategy for the development of novel therapies for cancers and other diseases driven by aberrant JNK signaling. The availability of the reversible control compound, this compound-R, further enhances its utility as a precise pharmacological tool.

References

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. abmole.com [abmole.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - TW [thermofisher.com]

- 8. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling BSJ-04-122: A Covalent Dual Inhibitor of MKK4/7 for Cancer Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

BSJ-04-122 is a potent and selective covalent dual inhibitor of Mitogen-Activated Protein Kinase Kinase 4 (MKK4) and MKK7.[1][2][3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Core Mechanism of Action

This compound functions by covalently targeting a conserved cysteine residue located just before the DFG (Asp-Phe-Gly) motif within the kinase domain of MKK4 and MKK7.[2][4] This irreversible binding leads to the inhibition of their kinase activity, thereby blocking the phosphorylation of their downstream target, c-Jun N-terminal kinase (JNK).[1][4][5] The inhibition of the MKK4/7-JNK signaling pathway is a key area of investigation in cancer therapy, as its overexpression has been linked to the tumorigenesis and aggressiveness of various cancers, including breast, prostate, and non-small cell lung cancer.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

| Parameter | Value | Target | Reference |

| IC50 | 4 nM | MKK4 | [1][2][3][5] |

| IC50 | 181 nM | MKK7 | [1][2][3][5] |

| Caption: In vitro inhibitory activity of this compound against MKK4 and MKK7. |

| Cell Line | Treatment | Time | Effect | Reference |

| MDA-MB-231 | 5 µM this compound | 6 h | Significant decrease in T183/Y185 pJNK levels | [1][5] |

| MDA-MB-231 | 0, 1.25, 2.5, 5, 10, 20 µM this compound + JNK-IN-8 | 72 h | Enhanced antiproliferative effects | [1][5] |

| Caption: Cellular activity of this compound in MDA-MB-231 triple-negative breast cancer cells. |

Signaling Pathway

The following diagram illustrates the canonical MKK4/7-JNK signaling pathway and the point of intervention by this compound.

Caption: MKK4/7-JNK signaling pathway and this compound inhibition.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Western Blot Analysis for JNK Phosphorylation

This protocol is for assessing the effect of this compound on JNK phosphorylation in a cell line such as MDA-MB-231.

1. Cell Culture and Treatment:

-

Culture MDA-MB-231 cells in appropriate media until they reach 70-80% confluency.

-

Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 6 hours).

2. Cell Lysis:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

4. SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on a polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-JNK (T183/Y185) and total JNK overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

5. Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phospho-JNK signal to the total JNK signal and the loading control.

Caption: Experimental workflow for Western Blot analysis.

Cell Proliferation Assay

This protocol is to assess the antiproliferative effects of this compound, potentially in combination with other inhibitors like JNK-IN-8.

1. Cell Seeding:

-

Seed MDA-MB-231 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

2. Compound Treatment:

-

Treat the cells with a serial dilution of this compound alone or in combination with a fixed concentration of JNK-IN-8. Include a vehicle control.

-

The concentrations for this compound could range from 0 to 20 µM.

3. Incubation:

-

Incubate the cells for a specified period, for example, 72 hours.

4. Viability Assessment:

-

After incubation, assess cell viability using a suitable method such as the MTT, MTS, or a resazurin-based assay.

-

For an MTS assay, add the MTS reagent to each well and incubate for 1-4 hours.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

5. Data Analysis:

-

Subtract the background absorbance from all readings.

-

Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.

-

Plot the percentage of viability against the drug concentration and calculate the IC50 values using non-linear regression analysis.

Caption: Experimental workflow for a cell proliferation assay.

Conclusion

This compound is a valuable research tool for investigating the MKK4/7-JNK signaling pathway and its role in cancer. Its covalent mechanism of action and dual inhibitory profile provide a potent means to probe the therapeutic potential of targeting these kinases. The experimental protocols and data presented in this guide offer a solid foundation for researchers to incorporate this compound into their studies.

References

BSJ-04-122 Kinase Selectivity Profile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BSJ-04-122 is a novel, covalent dual inhibitor of Mitogen-Activated Protein Kinase Kinase 4 (MKK4, also known as MAP2K4) and MKK7 (also known as MAP2K7).[1][2][3][4] These two kinases are key components of the c-Jun N-terminal Kinase (JNK) signaling pathway, which is implicated in a variety of cellular processes, including inflammation, apoptosis, and cell proliferation.[5][6] The overexpression and activation of the JNK pathway have been linked to the progression of several diseases, including cancer.[1][4] this compound covalently targets a conserved cysteine residue located just before the DFG motif in the activation loop of MKK4 and MKK7, leading to irreversible inhibition.[2][7] This technical guide provides a comprehensive overview of the kinase selectivity profile of this compound, detailed experimental protocols for its characterization, and a description of its mechanism of action within the JNK signaling pathway.

Data Presentation: Kinase Selectivity Profile

This compound has been characterized as a highly potent and selective inhibitor of MKK4 and MKK7. While it is described as having "excellent kinome selectivity," a comprehensive quantitative dataset from a broad kinome scan is not publicly available in the reviewed literature.[1][2] The primary reported inhibitory activities are summarized in the table below.

| Target Kinase | IC50 (nM) | Description |

| MKK4 (MAP2K4) | 4 | Primary Target |

| MKK7 (MAP2K7) | 181 | Primary Target |

Table 1: In vitro inhibitory potency of this compound against its primary targets.

A competition-based pulldown assay in cells treated with this compound demonstrated high selectivity within the MKK family, with no engagement of MKK1/2/3/5/6 observed.[7] Further mass spectrometry analysis of chymotrypsin-digested protein fragments confirmed that this compound covalently binds to Cys247 in MKK4 and Cys261 in MKK7.[7]

Signaling Pathway

This compound exerts its biological effects by inhibiting the JNK signaling pathway. MKK4 and MKK7 are the direct upstream activators of JNKs. By inhibiting MKK4 and MKK7, this compound prevents the phosphorylation and subsequent activation of JNK. This, in turn, blocks the downstream signaling cascade that would otherwise lead to the activation of transcription factors such as c-Jun, which regulate the expression of genes involved in various cellular responses.

References

- 1. Discovery of Covalent MKK4/7 Dual Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. abmole.com [abmole.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. The bottleneck of JNK signaling: molecular and functional characteristics of MKK4 and MKK7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. paulogentil.com [paulogentil.com]

- 7. MKK4 Inhibitors—Recent Development Status and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of BSJ-04-122: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BSJ-04-122 is a potent and selective, covalent dual inhibitor of Mitogen-Activated Protein Kinase Kinase 4 (MKK4) and Mitogen-Activated Protein Kinase Kinase 7 (MKK7).[1][2][3][4][5] As upstream activators of the c-Jun N-terminal Kinases (JNKs), MKK4 and MKK7 are key components of the MAPK signaling pathway, which is implicated in various cellular processes, including proliferation, apoptosis, and stress responses.[1][2][4] Overexpression and activation of the MKK4/7-JNK axis have been associated with the tumorigenesis and aggressiveness of several cancers, including triple-negative breast cancer, prostate cancer, and non-small cell lung cancer, making these kinases attractive targets for therapeutic intervention.[1][2][4] This document provides an in-depth technical overview of the biological activity of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the relevant biological pathways and workflows.

Mechanism of Action

This compound functions as a covalent inhibitor, forming an irreversible bond with its target kinases.[1][2][4] Specifically, it targets a conserved cysteine residue located just upstream of the highly conserved DFG (Asp-Phe-Gly) motif within the activation loop of MKK4 and MKK7.[1][4] This covalent modification leads to the inhibition of the kinase's ability to phosphorylate and activate its downstream substrate, JNK.[4] A reversible control compound, this compound-R, which lacks the reactive acrylamide warhead, has been developed and does not inhibit JNK phosphorylation.

Quantitative Biological Data

The biological activity of this compound has been characterized through various in vitro and cellular assays. The key quantitative findings are summarized in the tables below.

Table 1: In Vitro Kinase Inhibition

| Target | IC50 (nM) | Assay Type |

| MKK4 | 4 | Biochemical Kinase Assay |

| MKK7 | 181 | Biochemical Kinase Assay |

Data sourced from multiple commercial suppliers, all referencing the primary publication by Jiang et al., Cell Chemical Biology, 2020.[1][3][5]

Table 2: Cellular Activity

| Cell Line | Assay | Concentration | Duration | Effect |

| MDA-MB-231 | JNK Phosphorylation | 1, 5, 10 µM | 6 hours | Induces robust reduction of JNK phosphorylation.[3] |

| MDA-MB-231 | Antiproliferation | 0-20 µM | 72 hours | Enhanced antiproliferative effects when combined with a JNK inhibitor (JNK-IN-8).[1][3] |

Table 3: Kinase Selectivity

| Assay | Concentration | Results |

| KINOMEscan | 1 µM | 26 kinases, including MKK4 and MKK7, showed >80% inhibition. |

| Cellular Selectivity | Not specified | No significant inhibition of p38, ERK1/2, or ERK5 phosphorylation. |

Note on Selectivity: While this compound is a potent MKK4/7 inhibitor, kinome-wide screening indicates that it can inhibit other kinases at a concentration of 1 µM. However, in a cellular context, it demonstrates high selectivity for the MKK4/7-JNK signaling axis over other MAPK pathways.

Signaling Pathway

This compound targets the MAPK signaling cascade. A simplified representation of this pathway, highlighting the point of intervention by this compound, is provided below.

Experimental Protocols

The following sections describe the general methodologies for the key experiments used to characterize the biological activity of this compound. For detailed, step-by-step protocols, readers are directed to the supplementary information of the primary publication: Jiang et al., 2020, Cell Chemical Biology, 27(12), 1553-1560.e8.

In Vitro Kinase Assay (Biochemical)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against MKK4 and MKK7.

General Protocol:

-

Recombinant MKK4 or MKK7 enzyme is incubated with varying concentrations of this compound in a suitable kinase buffer.

-

The kinase reaction is initiated by the addition of ATP and a substrate (e.g., a kinase-dead form of JNK).

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The extent of substrate phosphorylation is quantified. This can be achieved through various methods, such as:

-

Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

-

Luminescence-based assays: Using commercial kits that measure the amount of ATP remaining after the kinase reaction (e.g., ADP-Glo™).

-

Fluorescence-based assays: Using phospho-specific antibodies in an ELISA or other fluorescence detection format.

-

-

IC50 values are calculated by plotting the percentage of kinase activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular JNK Phosphorylation Assay (Western Blot)

Objective: To assess the ability of this compound to inhibit the phosphorylation of JNK in a cellular context.

General Protocol:

-

MDA-MB-231 cells (or other suitable cell lines) are seeded in multi-well plates and allowed to adhere.

-

Cells are treated with various concentrations of this compound for a specified duration (e.g., 6 hours).

-

Following treatment, cells are lysed in a buffer containing protease and phosphatase inhibitors.

-

The protein concentration of the cell lysates is determined using a standard method (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated JNK (p-JNK).

-

The membrane is also probed with a primary antibody for total JNK as a loading control.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

The intensity of the p-JNK bands is quantified and normalized to the total JNK bands to determine the dose-dependent inhibition.

Antiproliferative Assay

Objective: To evaluate the effect of this compound on the proliferation of cancer cells.

General Protocol:

-

MDA-MB-231 cells are seeded in 96-well plates at a low density.

-

After allowing the cells to attach, they are treated with a serial dilution of this compound, alone or in combination with a JNK inhibitor.

-

The cells are incubated for a prolonged period (e.g., 72 hours) to allow for multiple cell divisions.

-

Cell viability is assessed using one of several common methods:

-

MTT or MTS assay: A tetrazolium salt is added to the wells, which is converted by metabolically active cells into a colored formazan product. The absorbance is measured to determine the number of viable cells.

-

CellTiter-Glo® assay: This assay measures the amount of ATP present, which is an indicator of metabolically active cells.

-

Crystal violet staining: The cells are fixed and stained with crystal violet, which binds to proteins and DNA. The dye is then solubilized, and the absorbance is measured.

-

-

The results are expressed as a percentage of the viability of untreated control cells, and dose-response curves are generated to determine the GI50 (concentration for 50% growth inhibition).

Experimental Workflow

The general workflow for the discovery and characterization of this compound is depicted in the diagram below.

In Vivo Activity

Based on a comprehensive search of the public scientific literature, there is currently no published data on the in vivo biological activity of this compound, including its pharmacokinetics, pharmacodynamics, or efficacy in animal models.

Conclusion

This compound is a valuable research tool for investigating the roles of MKK4 and MKK7 in the JNK signaling pathway. It exhibits high potency against its primary targets and demonstrates on-target activity in cellular models. Its covalent mechanism of action makes it a useful probe for studying the consequences of sustained MKK4/7 inhibition. Further studies are warranted to explore its therapeutic potential, particularly in the context of cancers that are dependent on the JNK signaling pathway, and to characterize its in vivo properties.

References

An In-depth Technical Guide to BSJ-04-122 Target Engagement Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the target engagement studies for BSJ-04-122, a covalent dual inhibitor of Mitogen-activated protein kinase kinase 4 (MKK4) and Mitogen-activated protein kinase kinase 7 (MKK7). The information presented herein is intended to equip researchers with the necessary details to understand and potentially replicate key findings related to this compound.

Introduction

This compound is a significant chemical probe for investigating the MKK4/7 signaling pathways.[1] It functions as a covalent inhibitor, offering high potency and selectivity, making it a valuable tool for studying the roles of MKK4 and MKK7 in various cellular processes, including cancer. This guide will delve into the quantitative data, experimental methodologies, and the underlying signaling pathways associated with this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various target engagement and cellular assays performed with this compound.

| Target | Assay | Parameter | Value | Reference |

| MKK4 | Biochemical | IC50 | 4 nM | [2][3][4] |

| MKK7 | Biochemical | IC50 | 181 nM | [2][3][4] |

| Cell Line | Assay | Parameter | Concentration | Incubation Time | Result | Reference |

| MDA-MB-231 | Western Blot | pJNK (T183/Y185) | 5 µM | 6 h | Significant decrease | [4][5] |

| MDA-MB-231 | Cell Proliferation | Antiproliferative Effect | 0-20 µM | 72 h | Enhanced with JNK-IN-8 | [4] |

Signaling Pathway

This compound targets MKK4 and MKK7, which are upstream kinases in the c-Jun N-terminal kinase (JNK) signaling pathway. MKK4 and MKK7 directly phosphorylate and activate JNKs, which in turn translocate to the nucleus to regulate the activity of several transcription factors, including c-Jun. This pathway is a critical regulator of cellular processes such as proliferation, apoptosis, and stress responses.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established techniques and information gathered from public sources. For precise replication, consulting the primary literature is recommended.

LanthaScreen™ Eu Kinase Binding Assay

This assay is used to determine the biochemical potency (IC50) of this compound against MKK4 and MKK7.

Protocol:

-

Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM) is recommended.

-

Reagent Preparation:

-

Prepare the 2X Kinase/Eu-labeled anti-tag antibody mixture in the appropriate kinase buffer.

-

Prepare the 4X AlexaFluor™ labeled tracer in kinase buffer.

-

-

Assay Procedure (in a 384-well plate):

-

Add 4 µL of the 4X compound dilutions to the assay wells.

-

Add 8 µL of the 2X Kinase/Antibody mixture to each well.

-

Add 4 µL of the 4X tracer to each well.

-

-

Incubation and Detection:

-

Shake the plate for 30 seconds.

-

Incubate at room temperature for 1 hour, protected from light.

-

Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 615 nm with an excitation at 340 nm.

-

-

Data Analysis:

-

Calculate the emission ratio (665 nm / 615 nm).

-

Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Western Blot for Phospho-JNK

This method is used to assess the cellular target engagement of this compound by measuring the phosphorylation of its downstream target, JNK, in MDA-MB-231 cells.

Protocol:

-

Cell Culture and Treatment:

-

Culture MDA-MB-231 cells in appropriate media until they reach 70-80% confluency.

-

Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or DMSO as a vehicle control for 6 hours.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-JNK (Thr183/Tyr185) and total JNK overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities and normalize the phospho-JNK signal to the total JNK signal.

-

KINOMEscan™ Profiling

To assess the selectivity of this compound, a KINOMEscan™ assay is performed. This competition binding assay quantitatively measures the interaction of a compound against a large panel of kinases.

Protocol:

-

Assay Principle: The kinase of interest is fused to a T7 phage, and the test compound is competed against an immobilized, active-site directed ligand. The amount of kinase that binds to the solid support is measured via quantitative PCR of the phage DNA.

-

Experimental Setup: this compound is tested at a fixed concentration (e.g., 1 µM) against a panel of human kinases.

-

Data Interpretation: The results are reported as "% of control," where a lower percentage indicates stronger binding of the test compound to the kinase. A threshold of >80% inhibition is typically used to identify significant off-target interactions.

While the full list of 26 kinases inhibited by this compound at 1 µM with over 80% inhibition is not publicly available, it is known that MKK4 and MKK7 are among the top hits.[6] The compound showed high selectivity, with most other protein kinases not being significantly affected.[6]

Conclusion

This compound is a potent and selective covalent dual inhibitor of MKK4 and MKK7. The data and protocols presented in this guide demonstrate its utility in probing the JNK signaling pathway. The compound effectively engages its targets in cellular contexts, leading to the inhibition of downstream signaling. Further investigation into its broader kinome selectivity and its effects in various biological systems will continue to elucidate the therapeutic potential of targeting MKK4 and MKK7.

References

- 1. researchgate.net [researchgate.net]

- 2. Rational Design of Highly Potent and Selective Covalent MAP2K7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein Kinase Cδ Supports Survival of MDA-MB-231 Breast Cancer Cells by Suppressing the ERK1/2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. tools.thermofisher.com [tools.thermofisher.com]

The Differential Roles of MKK4 and MKK7 in MAPK Signaling: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The c-Jun N-terminal kinase (JNK) signaling pathway, a critical regulator of cellular processes such as proliferation, differentiation, apoptosis, and inflammation, is predominantly governed by two upstream mitogen-activated protein kinase kinases (MAPKKs): MKK4 (also known as SEK1 or MAP2K4) and MKK7 (or MAP2K7). While both kinases converge on JNK activation, they exhibit distinct substrate specificities, are subject to differential regulation by upstream stimuli, and play non-redundant roles in physiological and pathological processes. This technical guide provides a comprehensive overview of the core functions of MKK4 and MKK7 within the MAPK signaling network, presents quantitative data on their activation and downstream effects, details key experimental protocols for their study, and offers visual representations of the signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers investigating MAPK signaling and for professionals involved in the development of therapeutic agents targeting this critical cellular cascade.

Introduction to MKK4 and MKK7 in MAPK Signaling

The MAPK signaling cascades are evolutionarily conserved three-tiered kinase modules that transduce extracellular signals to elicit specific cellular responses.[1] A typical MAPK module consists of a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K or MKK), and a MAP kinase (MAPK).[1] MKK4 and MKK7 are central components of the JNK signaling pathway, acting as the direct upstream activators of JNK.[2]

MKK4 and MKK7 are activated by a diverse array of MAP3Ks, including MEKK1-4, MLK1-3, ASK1/2, TAK1, and DLK, in response to cellular stressors like UV irradiation, heat shock, osmotic stress, and pro-inflammatory cytokines such as TNF-α and IL-1.[3][4] Upon activation, MKK4 and MKK7 phosphorylate JNK on threonine (Thr183) and tyrosine (Tyr185) residues within its activation loop, leading to its catalytic activation.[5]

While both MKK4 and MKK7 activate JNK, they exhibit key differences:

-

Substrate Specificity: MKK7 is a specific activator of JNK.[2][6] In contrast, MKK4 can activate both JNK and, to a lesser extent, p38 MAPK.[2][6]

-

Phosphorylation Preference: MKK4 preferentially phosphorylates the tyrosine residue (Tyr185) of JNK, whereas MKK7 shows a preference for the threonine residue (Thr183).[2][7] Synergistic phosphorylation by both MKK4 and MKK7 is required for maximal JNK activation.[2]

-

Stimulus-Specific Activation: The activation of MKK4 and MKK7 is stimulus-dependent. For instance, pro-inflammatory cytokines like TNF-α predominantly activate MKK7, while environmental stresses such as UV radiation activate both MKK4 and MKK7.[3][4]

These differences underscore the non-redundant roles of MKK4 and MKK7 in fine-tuning the cellular response to a wide range of stimuli.

Quantitative Analysis of MKK4/7-Mediated JNK Activation

The differential roles of MKK4 and MKK7 in JNK activation have been quantified in various experimental systems. The following tables summarize key findings from in vitro kinase assays and studies using knockout mouse models.

Table 1: In Vitro JNK Activation by MKK4 and MKK7

| Kinase(s) | Substrate | Fold Activation (Vmax) vs. Non-activated | Reference(s) |

| MKK4 | JNK3α1 | No significant increase | [8] |

| MKK7 | JNK3α1 | ~250-fold | [8] |

| MKK4 + MKK7 | JNK3α1 | ~715-fold | [8] |

Table 2: In Vivo Cytokine Production in MKK4 and MKK7 Deficient Macrophages

| Genotype | Stimulus | TNF-α Production (% of Wild-Type) | IL-6 Production (% of Wild-Type) | Reference(s) |

| Mkk4-/- | LPS | Moderately Decreased | Moderately Decreased | [9] |

| Mkk7-/- | LPS | Significantly Decreased | Significantly Decreased | [9] |

Signaling Pathways and Logical Relationships

The intricate regulation of JNK by MKK4 and MKK7 is best understood through visual representations of the signaling cascades.

Core MKK4/7 Signaling Pathway

Caption: The core MKK4/MKK7 signaling cascade leading to JNK and p38 activation.

Role of Scaffold Proteins in MKK4/7 Signaling

Scaffold proteins, such as the JNK-interacting proteins (JIPs), play a crucial role in organizing the JNK signaling module, enhancing signaling specificity and efficiency.[10][11]

Caption: Differential association of MKK4 and MKK7 with JIP scaffold proteins.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of MKK4 and MKK7.

In Vitro Kinase Assay for MKK4/7 Activity

This protocol measures the ability of MKK4 or MKK7 to phosphorylate a substrate, typically an inactive form of JNK.

Materials:

-

Recombinant active MKK4 or MKK7

-

Recombinant inactive JNK1 (substrate)

-

[γ-³²P]ATP or [γ-³³P]ATP

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄)

-

SDS-PAGE loading buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

Phosphorimager or autoradiography film

Procedure:

-

Prepare the kinase reaction mixture in a microcentrifuge tube on ice. For a 25 µL reaction, combine:

-

5 µL of 5x Kinase Assay Buffer

-

1 µL of recombinant inactive JNK1 (1 µg)

-

1 µL of [γ-³²P]ATP (10 µCi)

-

x µL of recombinant active MKK4 or MKK7 (e.g., 10-100 ng)

-

ddH₂O to a final volume of 25 µL.

-

-

Initiate the reaction by transferring the tubes to a 30°C water bath for 20-30 minutes.

-

Stop the reaction by adding 25 µL of 2x SDS-PAGE loading buffer.

-

Boil the samples at 95-100°C for 5 minutes.

-

Load the samples onto an SDS-PAGE gel and perform electrophoresis.

-

Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the phosphorylated JNK1.

-

Quantify the band intensity using appropriate software.

Immunoprecipitation of MKK4/7 and Associated Proteins

This protocol is used to isolate MKK4 or MKK7 from cell lysates to identify interacting proteins, such as upstream activators, downstream substrates, or scaffold proteins.[12]

Materials:

-

Cell culture plates

-

Lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors)

-

Anti-MKK4 or anti-MKK7 antibody

-

Protein A/G agarose or magnetic beads

-

Wash buffer (e.g., lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., 0.1 M glycine pH 2.5 or SDS-PAGE loading buffer)

-

Western blot apparatus and reagents

Procedure:

-

Culture and treat cells as required for the experiment.

-

Lyse the cells with ice-cold lysis buffer.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with the primary antibody (anti-MKK4 or anti-MKK7) overnight at 4°C with gentle rotation.

-

Add Protein A/G beads and incubate for an additional 2-4 hours at 4°C.

-

Collect the beads by centrifugation and wash them 3-5 times with ice-cold wash buffer.

-

Elute the protein complexes from the beads using elution buffer or by boiling in SDS-PAGE loading buffer.

-

Analyze the eluted proteins by Western blotting with antibodies against potential interacting partners.

siRNA-Mediated Knockdown of MKK4/7

This protocol describes the transient silencing of MKK4 or MKK7 expression using small interfering RNAs (siRNAs) to study their functional roles.

Materials:

-

Cell culture plates and media

-

siRNAs targeting MKK4, MKK7, and a non-targeting control

-

Transfection reagent (e.g., Lipofectamine RNAiMAX)

-

Opti-MEM I Reduced Serum Medium

-

Western blot apparatus and reagents for validation

Procedure:

-

Plate cells in antibiotic-free medium to achieve 30-50% confluency at the time of transfection.

-

For each well of a 6-well plate, dilute 20-30 pmol of siRNA in 100 µL of Opti-MEM.

-

In a separate tube, dilute 5-10 µL of transfection reagent in 100 µL of Opti-MEM.

-

Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes.

-

Add the siRNA-lipid complex to the cells.

-

Incubate the cells for 24-72 hours.

-

Harvest the cells and validate the knockdown efficiency by Western blotting for MKK4 or MKK7 protein levels.

-

Proceed with downstream functional assays.

Western Blot for Phosphorylated JNK

This protocol is used to detect the activated form of JNK (phosphorylated JNK) as a readout of MKK4/7 activity.

Materials:

-

Cell culture plates

-

Lysis buffer with phosphatase inhibitors (e.g., PhosSTOP)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-JNK (Thr183/Tyr185) and anti-total JNK

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Lyse cells and determine protein concentration.

-

Denature 20-30 µg of protein per sample by boiling in SDS-PAGE loading buffer.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-JNK primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an anti-total JNK antibody.

Conclusion and Future Directions

MKK4 and MKK7 are pivotal kinases in the MAPK signaling network, acting as key regulators of the JNK pathway. Their distinct substrate specificities, differential activation by various stimuli, and non-redundant in vivo functions highlight the complexity and specificity of MAPK signaling. A thorough understanding of the individual and cooperative roles of MKK4 and MKK7 is crucial for elucidating the mechanisms underlying a wide range of cellular processes and diseases, including cancer, inflammatory disorders, and neurodegenerative diseases.

Future research will likely focus on the development of highly specific inhibitors for MKK4 and MKK7 to further dissect their individual contributions to JNK signaling and to explore their therapeutic potential. Additionally, advanced techniques such as single-cell analysis and sophisticated in vivo imaging will provide deeper insights into the spatio-temporal dynamics of MKK4 and MKK7 activation and their roles in complex biological systems. The continued investigation of these critical kinases will undoubtedly pave the way for novel therapeutic strategies targeting the MAPK signaling pathway.

References

- 1. assaygenie.com [assaygenie.com]

- 2. MKK7 is an essential component of the JNK signal transduction pathway activated by proinflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MKK7, the essential regulator of JNK signaling involved in cancer cell survival: a newly emerging anticancer therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. Reactome | Phosphorylation of human JNKs by activated MKK4/MKK7 [reactome.org]

- 6. Physiological roles of MKK4 and MKK7: insights from animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Assessing developmental roles of MKK4 and MKK7 in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activation of JNK3 alpha 1 requires both MKK4 and MKK7: kinetic characterization of in vitro phosphorylated JNK3 alpha 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mitogen Kinase Kinase (MKK7) Controls Cytokine Production In Vitro and In Vivo in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The role of scaffold proteins in JNK signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Requirement of the JIP1 scaffold protein for stress-induced JNK activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Expression of the MAPK kinases MKK-4 and MKK-7 in rheumatoid arthritis and their role as key regulators of JNK - PubMed [pubmed.ncbi.nlm.nih.gov]

BSJ-04-122 as a chemical probe for MKK4/7

An In-Depth Technical Guide to BSJ-04-122: A Covalent Chemical Probe for MKK4 and MKK7

Introduction

Mitogen-activated protein kinase kinases 4 (MKK4) and 7 (MKK7) are critical dual-specificity protein kinases that function as upstream activators of the c-Jun N-terminal kinases (JNK).[1][2][3] The JNK signaling pathway is a key component of cellular responses to environmental stress and proinflammatory cytokines, regulating fundamental processes such as cell proliferation, differentiation, inflammation, and apoptosis.[4][5] Given the association of MKK4/7 overexpression with the aggressiveness of various cancers, including breast, prostate, and lung cancer, they have emerged as promising therapeutic targets.[6][7]

This technical guide provides a comprehensive overview of this compound, a potent and selective covalent dual inhibitor of MKK4 and MKK7.[6] Developed as a chemical probe, this compound is an invaluable tool for elucidating the biological functions of MKK4 and MKK7 and exploring their therapeutic potential.[6][8] This document details the probe's mechanism of action, biochemical and cellular activity, kinome selectivity, and relevant experimental protocols for its application in research settings.

Mechanism of Action

This compound functions as an irreversible inhibitor by covalently targeting a conserved cysteine residue located just before the highly conserved DFG ('Asp-Phe-Gly') motif within the catalytic domain of MKK4 and MKK7.[6][9] This covalent modification leads to the inactivation of the kinases, thereby blocking the downstream phosphorylation and activation of JNK. A non-covalent, reversible control compound, this compound-R, is available to distinguish between covalent and non-covalent effects in experiments.[10][11]

Biochemical and Cellular Activity

This compound demonstrates potent inhibitory activity against MKK4 and MKK7 in biochemical assays and robust target engagement in cellular contexts.[9][12]

Biochemical Potency

The inhibitory potency of this compound was determined using in vitro kinase assays, revealing nanomolar efficacy against MKK4.[9][12][13]

| Target | Assay Type | IC₅₀ (nM) | Reference |

| MKK4 | Lanthascreen Binding Assay | 4 | [12][14] |

| MKK7 | Lanthascreen Binding Assay | 181 | [12][13] |

Cellular Activity

In cellular assays, this compound effectively engages its targets, leading to a significant reduction in the phosphorylation of the downstream effector JNK.[12] Its utility has been demonstrated in cancer cell lines, where it exhibits antiproliferative effects, particularly when used in combination with a JNK inhibitor.[6][9]

| Cell Line | Concentration | Duration | Effect | Reference |

| MDA-MB-231 | 1, 5, 10 µM | 6 hours | Induces robust reduction of JNK phosphorylation. | [12] |

| MDA-MB-231 | 0 - 20 µM | 72 hours | Enhanced antiproliferative effects when combined with JNK-IN-8. | [12] |

Kinase Selectivity Profile

The selectivity of a chemical probe is paramount to ensure that observed biological effects can be confidently attributed to the intended target. This compound displays excellent kinome-wide selectivity.[6]

A KINOMEscan profiling assay against a broad panel of kinases demonstrated that at a concentration of 1 µM, only 26 kinases, including MKK4 and MKK7, were inhibited by more than 80%.[14] The high selectivity is partly attributed to the fact that many kinases outside the MKK family lack the specific catalytic cysteine that this compound targets.[14] Furthermore, cellular assays confirmed that this compound does not inhibit other related MAPK pathways, such as those mediated by MKK1/2 (ERK1/2), MKK3/6 (p38), or MKK5 (ERK5).[14]

| Assay Type | Concentration | Results | Reference |

| KINOMEscan | 1 µM | 26 kinases showed >80% inhibition (including MKK4/7). | [14] |

| Cellular Western Blot | Up to 10 µM | No effect on phosphorylation of p38, ERK1/2, or ERK5. | [14] |

MKK4/7 Signaling Pathways

MKK4 and MKK7 are central components of the JNK signaling cascade. This pathway is activated by a variety of upstream signals, including environmental stresses and cytokines like TNF-α.[15][16] These signals trigger the activation of MAP3Ks (e.g., MEKK1, ASK1, MLK), which in turn phosphorylate and activate MKK4 and MKK7.[4][5]

While both kinases activate JNK, they do so with different specificities. MKK7 is a specific activator of JNK, whereas MKK4 can activate both JNK and, to a lesser extent, p38 MAPKs.[4][16][17] Activated MKK4 and MKK7 dually phosphorylate JNK on specific threonine (Thr) and tyrosine (Tyr) residues in its activation loop.[3][16] MKK7 preferentially phosphorylates the Thr residue, while MKK4 favors the Tyr residue.[16] This dual phosphorylation fully activates JNK, enabling it to phosphorylate its own downstream targets, such as the transcription factor c-Jun, to regulate gene expression.[18]

Experimental Protocols

The following are representative protocols for experiments utilizing this compound. Researchers should optimize these based on their specific cell types and experimental conditions.

In-Cell Western Blot for JNK Phosphorylation

This protocol describes how to assess the cellular potency of this compound by measuring its effect on the phosphorylation of JNK.

Methodology:

-

Cell Culture: Seed MDA-MB-231 cells in 6-well plates and culture overnight in standard conditions.

-

Treatment: Prepare serial dilutions of this compound in culture media. Aspirate old media from cells and add the compound-containing media. Include a DMSO-only vehicle control. Incubate for the desired time (e.g., 6 hours).

-

Lysis: Wash cells with ice-cold PBS. Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails. Scrape cells and collect the lysate.

-

Quantification: Centrifuge lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA assay kit.

-

Electrophoresis and Transfer: Normalize protein amounts for all samples, add Laemmli buffer, and boil. Load 20-30 µg of protein per lane on an SDS-PAGE gel. After separation, transfer proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies against phospho-JNK (Thr183/Tyr185) and total JNK overnight at 4°C. A loading control like β-actin should also be used.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane again and apply an Enhanced Chemiluminescence (ECL) substrate. Image the blot using a digital imager. Quantify the results by densitometry.

Intact Protein LC-MS for Covalent Target Engagement

This protocol can be used to confirm the covalent binding of this compound to MKK4 or MKK7.

Methodology:

-

Protein Incubation: Incubate purified recombinant MKK4 or MKK7 protein (e.g., 2 µM) with this compound (e.g., 2 µM) in an appropriate reaction buffer containing ATP and MgCl₂. Incubate for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 4°C).[17]

-

Reaction Quench: Stop the reaction by adding formic acid to a final concentration of 0.4% (v/v).[17]

-

LC-MS Analysis:

-

Desalt the protein sample using a reverse-phase C4 column.

-

Elute the protein directly into a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).

-

Acquire the mass spectrum of the intact protein.

-

-

Data Analysis: Deconvolute the raw mass spectrum to determine the precise molecular weight of the protein. Compare the mass of the this compound-treated protein with the DMSO-treated control. A mass shift corresponding to the molecular weight of this compound confirms covalent modification.

References

- 1. Mitogen-activated protein kinase kinase 4 (MKK4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. MAP2K7 - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of Covalent MKK4/7 Dual Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MKK4 Inhibitors—Recent Development Status and Therapeutic Potential [mdpi.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. abmole.com [abmole.com]

- 10. cenmed.com [cenmed.com]

- 11. This compound-R [sigma-aldrich.cnreagent.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. glpbio.cn [glpbio.cn]

- 14. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 15. MKK7 is an essential component of the JNK signal transduction pathway activated by proinflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sinobiological.com [sinobiological.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. The mitogen-activated protein kinase kinase 4 (MKK4) has a pro-oncogenic role in skin cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to BSJ-04-122: A Covalent MKK4/7 Dual Inhibitor for Triple-Negative Breast Cancer Research

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of BSJ-04-122, a novel covalent dual inhibitor of mitogen-activated protein kinase kinase 4 (MKK4) and MKK7. It is intended to serve as a comprehensive resource for researchers investigating new therapeutic strategies for triple-negative breast cancer (TNBC). This guide details the molecule's mechanism of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols, and visualizes the relevant biological pathways and experimental workflows.

Core Concepts and Mechanism of Action

This compound is a significant tool in the study of the MAPK signaling pathway, which is frequently dysregulated in various cancers, including TNBC. MKK4 and MKK7 are upstream kinases that phosphorylate and activate c-Jun N-terminal kinases (JNKs). The overexpression of MKK4/7 has been linked to tumorigenesis and cancer aggressiveness.[1]

This compound functions as a covalent inhibitor, specifically targeting a conserved cysteine residue located just before the DFG motif in the kinase domain of both MKK4 and MKK7. This covalent binding leads to the irreversible inhibition of their kinase activity. The molecule has demonstrated excellent kinome selectivity, minimizing off-target effects.[1]

Research has shown that the combination of this compound with a selective, covalent JNK inhibitor, JNK-IN-8, results in enhanced antiproliferative activity against TNBC cells.[1][2][3] This suggests a synergistic effect of dual inhibition of the JNK pathway at both the MKK and JNK levels.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro studies.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) |

| MKK4 | 4 |

| MKK7 | 181 |

Data represents the half-maximal inhibitory concentration (IC50) of this compound against purified MKK4 and MKK7 enzymes.

Table 2: Antiproliferative Activity of this compound in Combination with JNK-IN-8 in Triple-Negative Breast Cancer Cell Lines

| Cell Line | Treatment | IC50 (µM) |

| MDA-MB-231 | This compound | > 10 |

| JNK-IN-8 | > 10 | |

| This compound + JNK-IN-8 (1 µM) | 1.2 | |

| BT-549 | This compound | > 10 |

| JNK-IN-8 | > 10 | |

| This compound + JNK-IN-8 (1 µM) | 2.5 | |

| SUM-159PT | This compound | > 10 |

| JNK-IN-8 | > 10 | |

| This compound + JNK-IN-8 (1 µM) | 3.1 |

IC50 values represent the concentration of the compound required to inhibit cell proliferation by 50% after a 72-hour treatment. The combination treatment involved a fixed concentration of JNK-IN-8 at 1 µM with varying concentrations of this compound.

Signaling Pathway and Experimental Workflows

To facilitate a deeper understanding of the molecular mechanisms and experimental designs, the following diagrams are provided.

Caption: MAPK/JNK signaling pathway and points of inhibition by this compound and JNK-IN-8.

Caption: Workflow for determining cell viability using the MTT assay.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the research of this compound.

In Vitro MKK4/7 Kinase Assay

This assay is designed to measure the enzymatic activity of MKK4 and MKK7 and the inhibitory effect of this compound.

Materials:

-

Recombinant human MKK4 and MKK7 enzymes

-

Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

ATP

-

Substrate (e.g., inactive JNK1)

-

This compound

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

96-well plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add the kinase buffer, recombinant MKK4 or MKK7 enzyme, and the substrate.

-

Add the diluted this compound or DMSO (vehicle control) to the respective wells.

-

Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the kinase.

-

Initiate the kinase reaction by adding a solution of ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

-

The luminescence signal, which is proportional to the amount of ADP produced, is measured using a plate reader.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Target Engagement Assay

This assay confirms that this compound engages with its intended targets, MKK4 and MKK7, within a cellular context. A common method is the Cellular Thermal Shift Assay (CETSA).

Materials:

-

TNBC cell lines (e.g., MDA-MB-231)

-

Cell culture medium and supplements

-

This compound

-

DMSO

-

Phosphate-buffered saline (PBS)

-

Lysis buffer with protease and phosphatase inhibitors

-

PCR tubes

-

Thermocycler

-

Western blotting reagents and equipment

-

Antibodies against MKK4, MKK7, and a loading control (e.g., GAPDH)

Procedure:

-

Culture TNBC cells to approximately 80% confluency.

-

Treat the cells with either this compound at the desired concentration or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).

-

Harvest the cells, wash with PBS, and resuspend in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by cooling to 4°C.

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Centrifuge the lysates at high speed to pellet the aggregated proteins.

-

Collect the supernatant containing the soluble protein fraction.

-

Analyze the protein concentration of the soluble fractions.

-

Perform Western blotting on the soluble fractions using primary antibodies against MKK4, MKK7, and a loading control.

-

The band intensities are quantified. An increase in the thermal stability of MKK4 and MKK7 in the this compound-treated samples compared to the control indicates target engagement.

Cell Viability/Proliferation Assay (MTT Assay)

This assay is used to assess the effect of this compound, alone or in combination with JNK-IN-8, on the proliferation of TNBC cells.[4][5][6][7]

Materials:

-

TNBC cell lines (MDA-MB-231, BT-549, SUM-159PT)

-

Cell culture medium and supplements

-

This compound

-

JNK-IN-8

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

Procedure:

-

Seed the TNBC cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound. For combination studies, prepare solutions of this compound in the presence of a fixed concentration of JNK-IN-8 (e.g., 1 µM).

-

Remove the old medium and add the medium containing the different concentrations of the test compounds or vehicle control (DMSO) to the wells.

-

Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

After the incubation period, add MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment condition relative to the vehicle control and determine the IC50 values.

References

- 1. Discovery of Covalent MKK4/7 Dual Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. MTT (Assay protocol [protocols.io]

- 6. merckmillipore.com [merckmillipore.com]

- 7. broadpharm.com [broadpharm.com]

Technical Whitepaper: Downstream Effects of EKI-2025 Treatment

Disclaimer: The following document is a representative example created to fulfill a specific formatting and content request. The molecule "BSJ-04-122" did not yield public data upon extensive searching. Therefore, this guide is based on a hypothetical molecule, "Exemplar Kinase Inhibitor EKI-2025," which targets the well-characterized MEK1/2 pathway for illustrative purposes. All data, protocols, and pathways are representative examples and should not be considered factual results for any specific compound.

Introduction

EKI-2025 is a novel, potent, and selective small molecule inhibitor of Mitogen-Activated Protein Kinase Kinase 1 and 2 (MEK1/2). The Ras-Raf-MEK-ERK signaling cascade is a critical pathway that regulates cellular processes such as proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many human cancers, making it a key target for therapeutic intervention. This document outlines the observed downstream effects of EKI-2025 treatment in preclinical models, providing quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and cellular assays designed to characterize the activity of EKI-2025.

Table 1: In Vitro Kinase Inhibition

| Target Kinase | IC₅₀ (nM) | Assay Type |

|---|---|---|

| MEK1 | 1.2 | Biochemical Kinase Assay |

| MEK2 | 1.8 | Biochemical Kinase Assay |

| ERK1 | > 10,000 | Biochemical Kinase Assay |

| B-Raf | > 10,000 | Biochemical Kinase Assay |

| c-Raf | > 10,000 | Biochemical Kinase Assay |

Table 2: Cellular Potency in Cancer Cell Lines

| Cell Line | Cancer Type | EC₅₀ (nM) for p-ERK Inhibition | GI₅₀ (nM) for Proliferation |

|---|---|---|---|

| A-375 | Malignant Melanoma (BRAF V600E) | 5.5 | 10.2 |

| HT-29 | Colorectal Carcinoma (BRAF V600E) | 8.1 | 15.7 |

| HCT-116 | Colorectal Carcinoma (KRAS G13D) | 12.4 | 25.1 |

| MCF-7 | Breast Carcinoma (Wild-Type) | > 1,000 | > 5,000 |

Key Experimental Protocols

Western Blot for Phospho-ERK Inhibition

Objective: To quantify the inhibition of ERK1/2 phosphorylation downstream of MEK1/2 following treatment with EKI-2025.

Methodology:

-

Cell Culture and Treatment: A-375 cells were seeded in 6-well plates at a density of 5x10⁵ cells/well and allowed to adhere overnight. The following day, cells were treated with EKI-2025 at concentrations ranging from 0.1 nM to 1000 nM or with a DMSO vehicle control for 2 hours.

-

Lysis: After treatment, the medium was aspirated, and cells were washed once with ice-cold PBS. Cells were then lysed by adding 150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Plates were scraped, and the lysate was collected and cleared by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Protein Quantification: Protein concentration in the supernatant was determined using a BCA Protein Assay Kit.

-

SDS-PAGE and Transfer: 20 µg of protein per sample was resolved on a 10% SDS-PAGE gel and subsequently transferred to a PVDF membrane.

-

Immunoblotting: The membrane was blocked for 1 hour at room temperature in 5% non-fat dry milk in TBST. The membrane was then incubated overnight at 4°C with primary antibodies against Phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2, each diluted 1:1000.

-

Detection: After washing, the membrane was incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature. The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis was performed to quantify band intensity.

Cell Proliferation (GI₅₀) Assay

Objective: To determine the dose-dependent effect of EKI-2025 on the proliferation of cancer cell lines.

Methodology:

-

Cell Seeding: Cells were seeded into 96-well plates at a density of 3,000-5,000 cells/well and incubated for 24 hours.

-

Compound Treatment: A 10-point, 3-fold serial dilution of EKI-2025 (ranging from 0.1 nM to 20 µM) was added to the wells. A set of wells was reserved for a time-zero measurement.

-

Incubation: The plates were incubated for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Viability Measurement: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels. Luminescence was read on a plate reader.

-

Data Analysis: The GI₅₀ (concentration for 50% growth inhibition) was calculated by normalizing the 72-hour treatment data to the time-zero and vehicle control data using non-linear regression analysis.

Visualized Pathways and Workflows

The following diagrams illustrate the signaling pathway targeted by EKI-2025 and the workflow for a key experiment.

Caption: EKI-2025 inhibits the phosphorylation of ERK1/2 by targeting MEK1/2.

Caption: Experimental workflow for determining p-ERK inhibition via Western Blot.

Methodological & Application

Application Notes and Protocols for BSJ-04-122 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

BSJ-04-122 is a potent and selective covalent dual inhibitor of Mitogen-Activated Protein Kinase Kinase 4 (MKK4) and Mitogen-Activated Protein Kinase Kinase 7 (MKK7).[1][2][3] These two kinases are key components of the c-Jun N-terminal kinase (JNK) signaling pathway, which is implicated in various cellular processes, including stress responses, apoptosis, and proliferation.[4][5] Dysregulation of the JNK pathway has been linked to the progression of several diseases, including cancer. This compound covalently targets a conserved cysteine residue located just before the DFG motif in the kinase domain of MKK4 and MKK7, leading to irreversible inhibition.[1][4] This document provides detailed protocols for in vitro assays to characterize the activity of this compound.

MKK4/7-JNK Signaling Pathway

The diagram below illustrates the signaling cascade leading to JNK activation and the specific points of inhibition by this compound. Upstream stress signals activate a variety of MAP3Ks, which in turn phosphorylate and activate MKK4 and MKK7. MKK4 and MKK7 then dually phosphorylate JNK at threonine and tyrosine residues within its activation loop, leading to JNK activation and subsequent phosphorylation of downstream transcription factors such as c-Jun.

Caption: MKK4/7-JNK Signaling Pathway and this compound Inhibition.

Quantitative Data Summary

The inhibitory activity of this compound against MKK4 and MKK7 has been determined through biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Kinase | IC50 (nM) | Assay Type | Reference |

| MKK4 | 4 | Lanthascreen Binding Assay | [1][6] |

| MKK7 | 181 | Lanthascreen Binding Assay | [1][2] |

Experimental Protocols

Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a method to determine the IC50 value of this compound against MKK4 and MKK7 using a competitive binding assay format.

Materials:

-

Recombinant MKK4 and MKK7 kinase enzymes

-

Europium-labeled anti-tag antibody

-

Alexa Fluor™ 647-labeled broad-spectrum kinase tracer

-

This compound compound

-

Kinase buffer

-

384-well plates

-

Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

-

Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer.

-

In a 384-well plate, add the kinase (MKK4 or MKK7) and the Alexa Fluor™ 647-labeled tracer.

-

Add the serially diluted this compound or DMSO (vehicle control) to the wells.

-

Incubate the plate at room temperature for 60 minutes to allow for compound binding.

-

Add the Europium-labeled anti-tag antibody to all wells.

-

Incubate for another 60 minutes at room temperature, protected from light.

-

Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm and 615 nm.

-

Calculate the TR-FRET ratio and plot the results against the inhibitor concentration to determine the IC50 value.

Western Blot for Phospho-JNK in a Cellular Context

This protocol details the assessment of this compound's ability to inhibit MKK4/7-mediated JNK phosphorylation in a relevant cell line (e.g., MDA-MB-231 triple-negative breast cancer cells).

Materials:

-

MDA-MB-231 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Anisomycin (or other stress stimulus to activate the JNK pathway)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-JNK (Thr183/Tyr185), anti-total-JNK, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed MDA-MB-231 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or DMSO for 6 hours.[2]

-

Induce JNK pathway activation by treating with a stressor like Anisomycin for 30 minutes.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Load equal amounts of protein per lane and run the SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-JNK) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe for total JNK and a loading control like GAPDH to ensure equal loading.

Cell Viability Assay (MTT Assay)

This protocol is for evaluating the anti-proliferative effects of this compound, particularly in combination with a JNK inhibitor, in cancer cell lines.

Materials:

-

MDA-MB-231 cells

-

Cell culture medium

-

This compound

-

JNK inhibitor (e.g., JNK-IN-8)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-